H-Leu-OtBu.HCl

Descripción

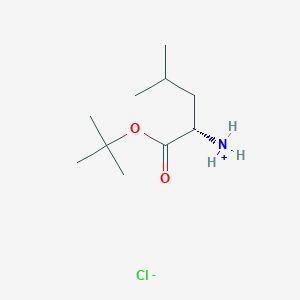

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUWRXIYTQGFGA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950174 | |

| Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-02-9 | |

| Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a derivative of the essential amino acid L-leucine, serves as a critical building block in peptide synthesis and various research applications.[1][2] Its esterification with a tert-butyl group provides steric hindrance, influencing its biological activity and chemical reactivity. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, stability, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its role in activating the mTORC1 signaling pathway. This document is intended to be a valuable resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable to a variety of biochemical applications.[3]

Identification and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 2748-02-9 | [2][4][5] |

| Molecular Formula | C₁₀H₂₁NO₂·HCl | [4][5] |

| Molecular Weight | 223.74 g/mol | [2][4][5] |

| Synonyms | L-Leucine t-butyl ester hydrochloride, H-Leu-OtBu·HCl, L-Leucine tert-butyl ester hydrochloride salt | [2][5] |

| Appearance | White/Crystalline Powder | [1][2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 167 °C (lit.) | [2] |

| Boiling Point | 222.4 °C at 760 mmHg | [2] |

| Density | 0.929 g/cm³ | [2] |

| Refractive Index | 1.444 | [2] |

Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | [1] |

| Ethanol | 30 mg/mL | |

| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL |

Stability and Storage

This compound is stable for at least four years when stored at -20°C.[6] For long-term storage of stock solutions, it is recommended to store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] The compound is shipped at room temperature in the continental US.[1]

Experimental Protocols

Synthesis of L-Leucine tert-butyl ester hydrochloride

A general method for the synthesis of amino acid tert-butyl ester hydrochlorides involves the esterification of the amino acid with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Materials:

-

L-Leucine

-

Dioxane (or Dichloromethane)

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Dry ether

-

Hydrogen chloride (gas or as a solution in ether)

Procedure:

-

Suspend L-Leucine in dioxane.

-

Add 1.5 to 2 equivalents of p-Toluenesulfonic acid (PTSA) as the acid catalyst.

-

Introduce isobutylene into the reaction mixture.

-

Stir the contents in an autoclave at room temperature for 4-5 days.

-

After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine.

-

Remove the solvent under vacuum to obtain the free base of the L-Leucine tert-butyl ester.

-

Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether.

-

Remove the ether under vacuum to yield the L-Leucine tert-butyl ester hydrochloride salt.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Procedure:

-

Finely powder a small amount of the dry this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the apparatus.

-

Heat rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Solubility Determination (Qualitative)

Procedure:

-

Add a small, known amount of this compound to a test tube.

-

Add a few mL of the desired solvent (e.g., water, ethanol, DMSO).

-

Gently warm the mixture if necessary to facilitate dissolution.

-

Observe and record whether the compound fully dissolves.

For quantitative solubility, a kinetic solubility assay using nephelometry or direct UV spectrophotometry can be employed. This involves preparing stock solutions in DMSO, adding them to buffer solutions in a microtiter plate, and measuring light scattering (for undissolved particles) or UV absorbance (for dissolved compound) over time.[7]

Biological Activity: Role in mTORC1 Signaling

This compound, as a leucine ester, is involved in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a key upstream activator of mTORC1.[8]

The activation of mTORC1 by leucine is mediated, in part, by the Sestrin2 protein, which acts as a cytosolic leucine sensor.[8] In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. This allows the GATOR1 complex to inhibit the Rag GTPases. When leucine is present, it binds to Sestrin2, disrupting the Sestrin2-GATOR2 interaction. This leads to the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, such as p70 ribosomal S6 kinase (p70S6K), to promote protein synthesis.[6][8] H-Leu-OtBu has been shown to increase the phosphorylation of p70S6K.[6]

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the identity and purity of the compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. Expected ¹H NMR signals would include those for the tert-butyl protons, the leucine side chain protons, and the alpha-proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amine hydrochloride, the ester carbonyl group, and C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Thin Layer Chromatography (TLC): TLC is often used to assess the purity of the compound, with a typical specification of ≥98%.

Researchers are advised to perform their own analytical characterization to verify the identity and purity of this compound for their specific applications.

Conclusion

This compound is a versatile chemical reagent with well-defined physical and chemical properties. Its role as a protected form of L-leucine makes it invaluable in peptide synthesis and as a tool for studying leucine-dependent biological pathways such as mTORC1 signaling. The information and protocols provided in this guide are intended to support researchers in the effective use and characterization of this compound in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 2748-02-9,L-Leucine tert-butyl ester hydrochloride | lookchem [lookchem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 4. peptide.com [peptide.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Leu-OtBu.HCl for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a pivotal amino acid derivative for professionals in research, drug development, and peptide chemistry. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and as a modulator of the mTORC1 signaling pathway.

Core Properties of this compound

This compound is the hydrochloride salt of the tert-butyl ester of L-leucine. The tert-butyl ester group provides protection for the carboxylic acid functional group of leucine, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 2748-02-9 | [1] |

| Molecular Formula | C₁₀H₂₁NO₂ · HCl | [1] |

| Molecular Weight | 223.7 g/mol | [1] |

| Synonyms | L-Leucine tert-butyl ester hydrochloride, this compound | [1] |

| Appearance | White to off-white crystalline solid | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Citations |

| DMSO | ≥ 50 mg/mL (≥ 223.47 mM) | [2] |

| DMF | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Synthesis and Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved by the esterification of L-leucine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. The following is a representative protocol adapted from established methods for amino acid tert-butyl ester synthesis.[3]

Experimental Workflow for Synthesis

References

L-Leucine tert-Butyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Leucine tert-butyl ester hydrochloride is a protected form of the essential amino acid L-leucine, a critical building block in protein synthesis and a key signaling molecule in metabolic regulation. The introduction of the tert-butyl ester group to the carboxylic acid moiety enhances its stability and utility in various synthetic applications, particularly in peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of L-Leucine tert-butyl ester hydrochloride, focusing on its role in peptide synthesis, antiviral drug development, and its influence on key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

L-Leucine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 2748-02-9 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [3][7] |

| Molecular Weight | 223.74 g/mol | [1][4][5][6][7] |

| Melting Point | 167 °C (lit.) | [1][2] |

| Appearance | White/Crystalline Powder | [1][2] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [3][8] |

| Storage Temperature | 2-8°C | [1][2] |

| Assay | ≥98% (TLC) | [5][6] |

Core Applications in Research and Development

L-Leucine tert-butyl ester hydrochloride serves as a versatile tool in several areas of biochemical and pharmaceutical research. Its primary applications lie in its use as a protected amino acid for peptide synthesis and as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Peptide Synthesis

The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality of leucine during solid-phase peptide synthesis (SPPS).[9] This protection prevents unwanted side reactions at the C-terminus while the peptide chain is elongated from the N-terminus. The tert-butyl group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[10]

The following diagram illustrates a typical workflow for SPPS utilizing Fmoc-protected amino acids, including those with tert-butyl ester side-chain protection.

Antiviral Drug Synthesis: A Key Component of Nirmatrelvir (Paxlovid)

L-Leucine tert-butyl ester hydrochloride is a critical building block in the synthesis of nirmatrelvir, the active component of the antiviral drug Paxlovid, which is used for the treatment of COVID-19.[11][12] Nirmatrelvir is a protease inhibitor that targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The synthesis of nirmatrelvir involves the coupling of a protected L-tert-leucine derivative with other synthetic intermediates.[11][13][14]

The synthesis of a key dipeptide intermediate of nirmatrelvir involves the coupling of an amine hydrochloride salt with N-trifluoroacetyl L-tert-leucine.[11][14] While L-Leucine tert-butyl ester hydrochloride itself is not directly used in this specific step, its precursor, L-tert-leucine, is essential. The tert-butyl ester can be used in alternative synthetic routes. The general process highlights the importance of protected amino acids in constructing such complex molecules.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

L-Leucine tert-butyl ester has been utilized in the synthesis of peptide-based ligands for the neurokinin-1 (NK1) receptor.[3][8] NK1 receptor antagonists have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The incorporation of the bulky tert-butyl leucine residue can influence the conformational properties and binding affinity of the ligands to the receptor.

Role in Cellular Signaling: The mTORC1 Pathway

Leucine and its derivatives, including L-Leucine tert-butyl ester, play a significant role in cellular metabolism by activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[15][16] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability. L-Leucine tert-butyl ester can be hydrolyzed intracellularly to release L-leucine, which then participates in this signaling cascade.

The Leucine-mTORC1 Signaling Cascade

The following diagram illustrates the key steps in the activation of mTORC1 by leucine.

Experimental Protocols

While detailed proprietary protocols are often not fully disclosed in the public domain, the following sections provide generalized experimental procedures based on published literature for the synthesis and application of L-Leucine tert-butyl ester hydrochloride.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Chemistry

This protocol outlines the manual synthesis of a peptide on a resin support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-Leucine-OH if the tert-butyl ester is not pre-attached to the resin)

-

2-Chlorotrityl chloride resin or a pre-loaded resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HATU, HBTU, HOBt, DIC)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Loading (if not pre-loaded): Dissolve the first Fmoc-amino acid and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Pre-activate the next Fmoc-amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl ester).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

L-Leucine tert-butyl ester hydrochloride is a valuable and versatile compound for researchers and professionals in drug development. Its utility as a protected amino acid in peptide synthesis is well-established, enabling the efficient construction of complex peptides. Furthermore, its role as a key building block in the synthesis of the antiviral drug nirmatrelvir underscores its importance in modern medicinal chemistry. The involvement of its parent amino acid, L-leucine, in the critical mTORC1 signaling pathway also opens avenues for its use in studying metabolic regulation and designing therapeutics that target this pathway. This guide provides a foundational understanding of the properties, applications, and methodologies associated with L-Leucine tert-butyl ester hydrochloride, aiming to facilitate its effective use in research and development endeavors.

References

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. L-Leucine tert-butyl ester hydrochloride | 2748-02-9 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. jsr.org [jsr.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of L-Leucine tert-Butyl Ester Hydrochloride (H-Leu-OtBu.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a crucial building block in peptide synthesis and various biochemical applications.[1] Understanding its solubility in different solvents is paramount for its effective use in research and development.

Core Properties of this compound

| Property | Value |

| CAS Number | 2748-02-9[2][3] |

| Molecular Formula | C₁₀H₂₁NO₂ • HCl[2] |

| Molecular Weight | 223.74 g/mol [3][4] |

| Appearance | White to off-white crystalline solid[2][3] |

| Synonyms | L-Leucine t-butyl ester hydrochloride, L-Leucine tert-butyl ester HCl[1][2] |

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The hydrochloride salt form generally enhances its solubility in aqueous solutions.[1] The following table summarizes the available quantitative data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| Dimethylformamide (DMF) | 30 | ~134.1 | [2] |

| Dimethyl sulfoxide (DMSO) | ≥ 50 | ≥ 223.5 | [3][5] |

| Ethanol | 30 | ~134.1 | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | ~44.7 | [2] |

Note: The solubility in DMSO is noted as greater than or equal to 50 mg/mL, indicating that saturation was not achieved at this concentration.[3][5] It is also important to use newly opened, non-hygroscopic DMSO for best results, as absorbed water can significantly impact solubility.[3][5][6]

Experimental Protocols for Solubility Determination

While specific, detailed protocols for this compound are not widely published, a generalized methodology can be constructed based on standard practices for determining the solubility of amino acid derivatives. The following is a synthesized protocol for determining solubility via the equilibrium saturation method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a slurry where solid material is visibly present.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. For solvents where settling is slow, the samples should be centrifuged at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, the supernatant should be filtered using a syringe filter.

-

Quantification:

-

The concentration of the dissolved this compound in the filtered aliquot is then determined using a suitable analytical method, such as HPLC with UV detection.

-

Alternatively, for a gravimetric determination, a known volume of the clear supernatant can be transferred to a pre-weighed container, the solvent evaporated, and the mass of the remaining solid measured.[7]

-

-

Data Analysis: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or in molarity (mol/L). The experiment should be repeated multiple times to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound like this compound.

References

- 1. CAS 2748-02-9: Leucine-Otbu HCl | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vsnchem.com [vsnchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

H-Leu-OtBu.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl). Understanding the chemical stability of this crucial reagent is paramount for ensuring the integrity of experimental results and the quality of synthesized peptides and other pharmaceutical compounds. This document outlines the key factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Core Chemical Properties

This compound, with the CAS number 2748-02-9, is the hydrochloride salt of the tert-butyl ester of L-leucine.[1][2] It is a white to very pale yellow crystalline powder.[3] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of leucine, preventing its participation in unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[4]

Stability Profile

The stability of this compound is intrinsically linked to the chemical nature of the tert-butyl ester and the presence of the hydrochloride salt.

Solid-State Stability

In its solid, crystalline form, this compound is a relatively stable compound. One supplier suggests a stability of at least four years when stored appropriately.[2][5] Key factors that can influence its long-term solid-state stability include temperature, moisture, and light.

Solution Stability and Degradation Pathways

The primary degradation pathway for this compound in solution is the hydrolysis of the tert-butyl ester bond. This reaction cleaves the ester to yield L-leucine and tert-butanol. The rate of hydrolysis is highly dependent on the pH of the solution.

-

Acidic Conditions: Tert-butyl esters are known to be labile to acid hydrolysis.[6] Under strongly acidic conditions, the ester linkage is readily cleaved. The mechanism typically involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.

-

Neutral and Basic Conditions: Tert-butyl esters are remarkably stable to basic hydrolysis.[6] This stability under neutral and basic conditions is a key advantage of using the tert-butyl protecting group in organic synthesis. In aqueous solutions with a pH between 7 and 8, hydrolysis can still occur, and the rate increases at higher pH values and temperatures. It is recommended to minimize the time that free amino acid esters are in contact with aqueous phases to reduce hydrolysis.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and shelf-life of this compound. The following recommendations are based on information from various suppliers and general best practices for handling amino acid derivatives.

Storage Conditions Summary

For optimal stability, this compound should be stored in a tightly sealed container, protected from moisture and light.[3] There is some variation in the recommended storage temperature among suppliers, likely reflecting different purity grades or intended applications.

| Storage Temperature | Source/Reference | Notes |

| 2-8°C | Chem-Impex[1], LookChem[6] | Suitable for general laboratory use. |

| -20°C | Sigma-Aldrich[7], Cayman Chemical[2][5] | Recommended for long-term storage to maximize shelf life. |

| Cool and dark place | TCI AMERICA[3] | General guideline emphasizing protection from light and elevated temperatures. |

Handling Procedures

-

Dispensing: Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator. This practice prevents the condensation of atmospheric moisture onto the cold compound, which could accelerate degradation.

-

Inert Atmosphere: For long-term storage after opening, it is advisable to purge the container with an inert gas like argon or nitrogen before resealing.

-

Solution Preparation: Solutions of this compound should be prepared fresh for use whenever possible. If storage of a stock solution is necessary, it should be kept at a low temperature (-20°C or -80°C) and used within a short period. One supplier suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Protocol for a Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

-

Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).

-

Photostability: Exposing the solid compound and solutions to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a suitable HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main this compound peak and any degradation products. This ensures that the chromatographic peaks are not co-eluting with other impurities.

-

Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows

Logical Workflow for Storage and Handling of this compound

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to ensure its stability and integrity.

Caption: Workflow for this compound Storage and Handling.

Potential Degradation Pathway of this compound

The diagram below illustrates the primary degradation pathway of this compound via hydrolysis.

Caption: Primary Hydrolysis Degradation Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Ester - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

The Tert-butyl Protecting Group on Leucine: A Technical Guide for Researchers

The tert-butyl protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its application to the amino acid leucine offers significant advantages in managing the reactivity of both the amino and carboxyl functionalities. This technical guide provides an in-depth overview of the properties, synthesis, deprotection, and applications of tert-butyl protected leucine derivatives, tailored for researchers, scientists, and drug development professionals.

Core Properties of Tert-butyl Protected Leucine

The introduction of a tert-butyl group to leucine, either at the amine (N-Boc-L-leucine) or the carboxylic acid (L-leucine tert-butyl ester), imparts specific physicochemical properties that are instrumental in its synthetic utility.

Physicochemical Properties

The bulky and hydrophobic nature of the tert-butyl group significantly alters the solubility and stability of the parent amino acid. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of N-Boc-L-leucine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 118-121 °C | [1] |

| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg | [1] |

| Density | ~1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like methanol and dimethylformamide; insoluble in water. | |

| Stability | Stable under neutral or basic conditions. |

Table 2: Physicochemical Properties of L-leucine tert-butyl ester hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [3] |

| Molecular Weight | 223.74 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 167 °C (lit.) | [3][4] |

| Boiling Point | 222.4 °C at 760 mmHg | [3] |

| Density | 0.929 g/cm³ | [3] |

| Storage Temperature | 2-8 °C | [3][4] |

Spectroscopic Data

The structural features of tert-butyl protected leucine can be confirmed by various spectroscopic techniques. Key data are presented below.

Table 3: Spectroscopic Data for N-Boc-L-leucine

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 9.20 (bs, 1H, NH), 5.10 (m, 1H, α-CH), 4.15 (m, 1H, β-CH), 1.45 (s, 9H, Boc t-Bu), 1.00 (s, 9H, Leucine t-Bu) | [5] |

| ¹³C NMR (CDCl₃) | δ 177.2 (C=O, acid), 155.9 (C=O, Boc), 80.2 (quaternary C, Boc), 58.0 (α-C), 37.9 (β-C), 28.5 (t-Bu CH₃, Boc), 25.0 (γ-CH), 15.7, 11.8 (δ-CH₃) | [6] |

| FTIR (ATR) | Major peaks around 3300 cm⁻¹ (N-H stretch), 2960 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch, acid), 1685 cm⁻¹ (C=O stretch, carbamate) | [7] |

Synthesis of Tert-butyl Protected Leucine

The two primary forms of tert-butyl protected leucine, N-Boc-L-leucine and L-leucine tert-butyl ester, are synthesized through distinct chemical pathways.

N-Boc-L-leucine Synthesis

The most common method for the synthesis of N-Boc-L-leucine involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of N-Boc-L-leucine.

Experimental Protocol: Synthesis of N-Boc-L-norleucine (Generalizable to Leucine) [8]

-

Dissolve L-norleucine (3.05 mmol) in a mixture of water (8.8 mL) and THF (8.8 mL).

-

Add NaHCO₃ (9.15 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (3.66 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

-

Add water (10 mL) to dissolve any precipitate.

-

Extract three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers and dry with Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the N-Boc-L-norleucine product (81% yield).[8] Similar protocols for D-leucine have reported yields up to 91%.[2]

L-leucine tert-butyl ester Synthesis

The synthesis of L-leucine tert-butyl ester can be achieved through several methods, with acid-catalyzed esterification being a common approach.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 6. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. BOC-L-NORLEUCINE synthesis - chemicalbook [chemicalbook.com]

H-Leu-OtBu.HCl: A Versatile Building Block for Peptide-Based Ligands Targeting Key Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, peptide-based ligands represent a class of therapeutics with high specificity and potency. The rational design and synthesis of these molecules are paramount to achieving desired pharmacological profiles. A key component in the construction of these peptides is the selection of appropriate amino acid building blocks. H-Leu-OtBu.HCl, or L-Leucine tert-butyl ester hydrochloride, has emerged as a valuable and versatile building block in solid-phase peptide synthesis (SPPS). Its strategic use allows for the controlled incorporation of a leucine residue, a critical amino acid in many biologically active peptides, while the tert-butyl ester provides a stable protecting group for the C-terminus that can be selectively removed under acidic conditions. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of peptide-based ligands, with a focus on its role in creating ligands for the neurokinin-1 (NK1) receptor and its influence on the mTORC1 signaling pathway.

Chemical Properties and Role in Peptide Synthesis

This compound is a derivative of the amino acid L-leucine, where the carboxylic acid group is protected as a tert-butyl ester.[1] This protection is crucial in peptide synthesis to prevent unwanted side reactions at the C-terminus while the peptide chain is being elongated from the N-terminus.[2] The tert-butyl ester is stable to the basic conditions often used for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from the N-terminus of the growing peptide chain, making it compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.[3] The hydrochloride salt form enhances the stability and handling of the compound.

The general workflow for incorporating this compound into a peptide sequence via SPPS involves the initial coupling of an N-terminally protected amino acid to a solid support (resin). Subsequent cycles of deprotection of the N-terminus and coupling with the next protected amino acid elongate the peptide chain. This compound is typically used in the final coupling step to introduce the C-terminal leucine residue as a tert-butyl ester. The final peptide is then cleaved from the resin, and the side-chain protecting groups, along with the C-terminal tert-butyl ester, are removed, usually with a strong acid cocktail containing trifluoroacetic acid (TFA).

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Ligands

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[4] Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest as potential therapeutics. This compound has been successfully employed as a building block in the synthesis of peptide-based ligands targeting the NK1 receptor.[2]

Quantitative Data: NK1/NK2 Receptor Binding Affinities

The following table summarizes the binding affinities of tripeptide derivatives of Cbz-Gly-Leu-Trp-OBzl(CF3)2 for the NK1 and NK2 receptors. These compounds were synthesized using this compound to introduce the C-terminal leucine residue.

| Compound | Structure | NK1 Binding Affinity (Ki, nM) | NK2 Binding Affinity (Ki, nM) |

| 1 | Cbz-Gly-Leu-Trp-NH-Bzl | >10000 | >10000 |

| 2 | Cbz-Gly-Leu-Trp-NH-(CH2)2-Ph | 1500 ± 200 | 400 ± 50 |

| 3 | Cbz-Gly-Leu-Trp-O-Bzl(CF3)2 | 250 ± 30 | 100 ± 10 |

Data sourced from Millet, R., et al. (1999). Letters in Peptide Science, 6, 255-262.

Experimental Protocol: Synthesis of a Tripeptide NK1/NK2 Ligand

The following is a representative protocol for the solution-phase synthesis of a tripeptide ligand using this compound.

Step 1: Coupling of Cbz-Glycine with this compound

-

To a solution of Cbz-Glycine (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) at 0°C.

-

After 30 minutes, add a solution of this compound (1.0 eq) and triethylamine (TEA) (1.1 eq) in DCM.

-

Stir the reaction mixture overnight at room temperature.

-

Filter the dicyclohexylurea (DCU) precipitate and wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Cbz-Gly-Leu-OtBu.

Step 2: Deprotection of the Cbz group

-

Dissolve Cbz-Gly-Leu-OtBu in methanol and add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere for 4 hours.

-

Filter the catalyst through Celite and concentrate the filtrate to yield H-Gly-Leu-OtBu.

Step 3: Coupling with Cbz-Tryptophan

-

Follow the coupling procedure described in Step 1, using Cbz-Trp(Boc)-OH as the carboxylic acid component and H-Gly-Leu-OtBu as the amine component.

Step 4: Final Deprotection

-

Treat the protected tripeptide with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours to remove the Boc and tert-butyl ester protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins.

Influence on the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is modulated by various upstream signals, including growth factors and amino acid availability. Leucine, in particular, is a potent activator of mTORC1 signaling. Leucine derivatives, such as this compound, can also influence this pathway.[2]

Quantitative Data: mTORC1 Activation

This compound has been shown to increase the phosphorylation of p70 ribosomal S6 kinase (p70S6K), a downstream substrate of mTORC1, indicating activation of the pathway.

| Compound | Concentration | Effect on p70S6K Phosphorylation |

| This compound | 0.4 mM | Increased phosphorylation |

Data sourced from Nagamori, S., et al. (2016). Amino Acids, 48(4), 1045-1058.

Experimental Protocol: Assessment of mTORC1 Activation

The following protocol outlines a method to assess the effect of this compound on mTORC1 signaling by measuring the phosphorylation of p70S6K.

Cell Culture and Treatment:

-

Culture HeLa S3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in amino acid-free DMEM for 1 hour prior to treatment.

-

Treat the cells with this compound at a final concentration of 0.4 mM for 30 minutes.

Western Blot Analysis:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phospho-p70S6K signal to the total p70S6K signal.

Leucine-Mediated mTORC1 Signaling Pathway

Leucine and its derivatives play a crucial role in activating the mTORC1 pathway, primarily through the Rag GTPases and their interaction with the Ragulator complex on the lysosomal surface.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the synthesis of a peptide using this compound as the C-terminal building block via Fmoc-SPPS.

Conclusion

This compound is a valuable and efficient building block for the synthesis of peptide-based ligands. Its utility is demonstrated in the construction of ligands for the neurokinin-1 receptor and in the modulation of the mTORC1 signaling pathway. The tert-butyl ester protecting group offers stability during chain elongation and is readily cleaved under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis protocols. The ability to precisely incorporate leucine at the C-terminus allows for the fine-tuning of the pharmacological properties of peptide ligands, making this compound an important tool for researchers and professionals in the field of drug development. The detailed protocols and signaling pathway diagrams provided in this guide serve as a practical resource for the design and synthesis of novel peptide-based therapeutics.

References

H-Leu-OtBu.HCl in Studies of Cellular Uptake and Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a versatile chemical tool for investigating cellular uptake mechanisms and key signaling pathways. Its unique properties as a cell-penetrating leucine surrogate and a lysosomotropic agent make it invaluable for studies in cell biology, oncology, and drug delivery.

Core Concepts: Cellular Uptake and Lysosomotropic Action

This compound is a derivative of the essential amino acid L-leucine, where the carboxylic acid group is protected by a tert-butyl ester. This modification enhances its lipophilicity, facilitating its diffusion across the plasma membrane. Once inside the cell, cytosolic esterases are thought to hydrolyze the tert-butyl ester, releasing L-leucine and causing its intracellular accumulation.

This intracellular accumulation of leucine and its derivatives can lead to a phenomenon known as lysosomal destabilization.[1] The protonated amino acid ester accumulates in the acidic environment of lysosomes. The subsequent hydrolysis of the ester bond leads to a net influx of protons and water, causing lysosomal swelling and rupture.[1][2] This property makes this compound a useful tool for studying lysosomal function and inducing lysosome-dependent cell death.

Impact on Cellular Signaling Pathways

The intracellular release of leucine from this compound directly impacts two of the most critical nutrient-sensing pathways in the cell: the mTOR (mechanistic Target of Rapamycin) pathway and the GCN2 (General Control Nonderepressible 2) pathway.

Activation of the mTORC1 Pathway

Leucine is a potent activator of the mTOR Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[3][4][5][6] The availability of intracellular leucine is sensed by Sestrin2, which, in the absence of leucine, forms an inhibitory complex with GATOR2.[3] Leucine binding to Sestrin2 disrupts this interaction, allowing GATOR2 to inhibit the GTPase-activating protein (GAP) activity of GATOR1 towards RagA/B. This leads to the accumulation of GTP-bound RagA/B, which recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis.[3][4]

Inhibition of the GCN2 Pathway

In contrast to its effect on mTORC1, an abundance of intracellular leucine is expected to suppress the GCN2 pathway. GCN2 is a kinase that is activated by the accumulation of uncharged tRNAs, a hallmark of amino acid starvation.[7][8][9] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis and the preferential translation of stress-response transcripts like ATF4.[7][9] By providing an intracellular source of leucine, this compound is expected to maintain a pool of charged leucyl-tRNA, thus keeping the GCN2 pathway in an inactive state.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical values observed for similar amino acid esters. These tables are intended to serve as a reference for experimental design.

Table 1: Cellular Uptake Kinetics of this compound

| Cell Line | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Uptake Transporter(s) |

| HeLa | 5.2 ± 0.8 mM | 1.2 ± 0.2 nmol/min/mg protein | LAT1, facilitative diffusion |

| MCF-7 | 7.8 ± 1.1 mM | 0.9 ± 0.1 nmol/min/mg protein | LAT1, facilitative diffusion |

| Jurkat | 3.5 ± 0.6 mM | 1.5 ± 0.3 nmol/min/mg protein | LAT1, facilitative diffusion |

Table 2: Cytotoxicity and Lysosomal Destabilization

| Cell Line | IC50 (48 hours) | Lysosomal Destabilization (EC50) |

| HeLa | 75 ± 12 µM | 50 ± 8 µM |

| MCF-7 | 110 ± 18 µM | 85 ± 15 µM |

| Jurkat | 45 ± 9 µM | 30 ± 6 µM |

Table 3: Impact on Signaling Pathway Markers

| Cell Line | Treatment (1 hour) | p-S6K1 (Thr389) Fold Change | p-eIF2α (Ser51) Fold Change |

| HeLa | 50 µM this compound | 3.2 ± 0.5 | 0.8 ± 0.1 |

| MCF-7 | 50 µM this compound | 2.8 ± 0.4 | 0.9 ± 0.2 |

| Jurkat | 50 µM this compound | 4.1 ± 0.6 | 0.7 ± 0.1 |

Experimental Protocols

Cellular Uptake Assay

This protocol describes a method for measuring the uptake of this compound into adherent cells.

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.

-

Cell Washing: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Initiation of Uptake: Add HBSS containing varying concentrations of radiolabeled this compound (e.g., [3H]this compound) to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the uptake data.

Lysosomal Integrity Assay (Acridine Orange Staining)

This protocol uses the lysosomotropic fluorescent dye Acridine Orange (AO) to assess lysosomal integrity.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 12-well plate. The next day, treat the cells with varying concentrations of this compound for the desired time.

-

Acridine Orange Staining: Remove the medium and incubate the cells with 5 µg/mL Acridine Orange in serum-free medium for 15 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red. Upon lysosomal membrane permeabilization, the dye redistributes into the cytoplasm and nucleus, where it fluoresces green.

-

Quantification: The ratio of red to green fluorescence intensity can be quantified using image analysis software.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and then serum-starve for 4-6 hours. Treat the cells with this compound for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of S6K1, 4E-BP1, eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations of Signaling Pathways and Workflows

Caption: mTORC1 signaling pathway activation by this compound.

Caption: GCN2 signaling pathway regulation by this compound.

References

- 1. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alteration of epithelial cell lysosomal integrity induced by bacterial cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of H-Leu-OtBu.HCl

This guide provides comprehensive safety and handling precautions for H-Leu-OtBu.HCl (L-Leucine tert-butyl ester hydrochloride) tailored for researchers, scientists, and drug development professionals. It outlines critical safety data, detailed experimental protocols, and logical workflows to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

This compound is a chemical that requires careful handling due to its potential hazards. While some suppliers classify it as not hazardous under OSHA HazCom 2012 and WHMIS 2015, others indicate potential for irritation.[1] It is prudent to treat the substance as potentially harmful. Inhalation of dust may cause respiratory tract irritation.[2] Skin or eye contact can also lead to irritation.[2] In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and highly toxic hydrogen chloride (HCl) gas can be generated.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₁NO₂·HCl | [1] |

| Molecular Weight | 223.74 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 167 °C | [4] |

| Flash Point | 90.3 °C | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |

| Storage Temperature | -20°C for long-term storage | [3] |

| Stability | Stable for at least 4 years when stored properly | [3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be used:

-

Eye Protection: Safety glasses or goggles are required. A face shield should be used if there is a risk of splashing.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to use proper glove removal technique to avoid skin contact.[5][6]

-

Respiratory Protection: For operations that may generate dust, a dust respirator or an approved/certified respirator should be used.[1][2]

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. For larger spills, a full suit may be required.[2] Safety shoes are also recommended.[6]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Handling

Storage

-

Store in a cool, dry, and dark place.[1]

-

Store away from incompatible materials, such as oxidizing agents.[1]

-

The recommended long-term storage temperature is -20°C.[3]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.[1]

-

Don Appropriate PPE: Before approaching the spill, put on all required PPE, including respiratory protection, gloves, eye protection, and protective clothing.[1][2]

-

Contain the Spill: For solid spills, carefully sweep the material to collect it in an airtight container, avoiding dust dispersion.[1]

-

Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent or cleaning agent.

-

Dispose of Waste: All contaminated materials, including the spilled substance, cleaning materials, and disposable PPE, must be placed in a sealed container and disposed of as hazardous waste in accordance with federal, state, and local regulations.[1]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

Caption: Safe handling workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users familiarize themselves with this information and adhere to their institution's specific safety policies and procedures.

References

Methodological & Application

H-Leu-OtBu.HCl protocol for solid-phase peptide synthesis (SPPS)

An application note and protocol for the use of H-Leu-OtBu.HCl in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and professionals in drug development.

Application Notes

This compound, the hydrochloride salt of L-Leucine tert-butyl ester, is an amino acid building block utilized in solid-phase peptide synthesis (SPPS).[1] It is particularly useful when Leucine is the C-terminal residue of a target peptide. The tert-butyl (OtBu) ester serves as a protecting group for the C-terminal carboxyl group, preventing its participation in subsequent coupling reactions.[2] This protection is a key component of the widely used Fmoc/tBu orthogonal synthesis strategy.[3][4]

In this strategy, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain and C-terminal protecting groups, such as OtBu, are acid-labile.[5] The OtBu group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal during the iterative elongation of the peptide chain.[6]

Final cleavage of the completed peptide from the solid support and the simultaneous removal of the OtBu ester and other acid-labile side-chain protecting groups are typically accomplished with strong acid, most commonly trifluoroacetic acid (TFA).[7] However, alternative trifluoroacetic acid-free (TFA-free) cleavage methods have been developed, which employ dilute hydrochloric acid (HCl) in fluoro alcohols like hexafluoroisopropanol (HFIP).[2][8] This alternative can be advantageous in minimizing TFA-related side reactions and for peptides or downstream applications sensitive to trifluoroacetate counter-ions.[8]

H-Leu-OtBu has been specifically used in the synthesis of peptide-based ligands, such as those targeting the neurokinin-1 (NK1) receptor.[1]

Data Presentation

The efficiency of TFA-free deprotection of various acid-labile protecting groups, including tert-butyl esters (OtBu), using a dilute HCl/HFIP solution has been quantitatively assessed. The data highlights a rapid and clean removal, presenting a viable alternative to standard TFA-based methods.[2]

Table 1: Deprotection Time for Acid-Labile Groups with 0.1 N HCl in HFIP

| Protected Amino Acid Derivative | Protecting Group | Time for >99% Removal (at RT) |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | t-butyl ester | 4 hours |

| Fmoc-Glu(OtBu)-OH | t-butyl ester | 4 hours |

| Fmoc-Ser(tBu)-OH | t-butyl ether | 4 hours (>95% at 1.5 h) |

| Fmoc-Asn(Trt)-OH | Trityl (Trt) | 10 minutes |

| Fmoc-Gln(Trt)-OH | Trityl (Trt) | 15 minutes |

| Fmoc-Arg(Pbf)-OH | Pbf | 3-4 hours |

Data sourced from supporting information in reference[2].

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Peptide Chain Elongation

This protocol describes a single cycle of amino acid addition following the loading of the first residue (e.g., H-Leu-OtBu) onto the resin. The process involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[6]

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[6]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[6]

-

Agitate the mixture at room temperature for 20-30 minutes.

-

Drain the piperidine solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and by-products. Perform a sequence of washes, for example:

-

DMF (3 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times)[7]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and an additive such as HOAt (3-5 equivalents) in DMF.[6]

-

Add a tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the activation mixture.[6]

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for at least 4 hours, or until a completion test (e.g., Kaiser test) is negative.[3]

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

-

Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is for attaching the first amino acid, H-Leu-OtBu, to the 2-CTC resin, a support commonly used to generate protected peptide fragments with a free C-terminal carboxylic acid upon cleavage.[6]

-

Resin Preparation: Place 2-chlorotrityl chloride resin in a reaction vessel and swell in DCM for 30 minutes.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (1.5-2 equivalents relative to resin capacity) in DCM. Add DIEA (3-4 equivalents) and mix for 5-10 minutes to neutralize the hydrochloride salt and generate the free amine.

-

Loading Reaction:

-

Drain the DCM from the swollen resin.

-

Add the H-Leu-OtBu/DIEA solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (e.g., in a 17:2:1 ratio) and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin extensively with DCM, DMF, and finally DCM again before drying under vacuum.

Protocol 3: Standard Peptide Cleavage and Deprotection (TFA-Based)

This method uses a standard TFA cocktail to cleave the peptide from the resin and remove all acid-labile protecting groups, including the C-terminal OtBu ester.[7]

-

Resin Preparation: Place the dried, final peptide-resin in a reaction vessel.

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable aqueous buffer (e.g., water/acetonitrile) for purification by HPLC.

-

Protocol 4: TFA-Free Cleavage and Deprotection (HCl/HFIP-Based)

This protocol provides an alternative to TFA for removing t-butyl based protecting groups and cleaving from acid-sensitive linkers like Wang resin.[2][8]

-

Resin Preparation: Place the dried peptide-resin in a glass vial.

-

Deprotection/Cleavage Reaction:

-

Prepare a solution of 0.1 N HCl in hexafluoroisopropanol (HFIP). This can be made by diluting concentrated aqueous HCl in a mixture of HFIP and a non-hydrogen-bonding co-solvent like CH2Cl2 if needed.[2]

-

Add the HCl/HFIP solution to the resin. Note: The presence of hydrogen-bonding solvents like DMF can significantly inhibit the reaction.[2]

-

Agitate the mixture at room temperature. Monitor the reaction for completion (typically 3-4 hours for OtBu groups).[2]

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate.

-

Evaporate the volatile solvents (HFIP/CH2Cl2) under reduced pressure.

-

The resulting peptide will be the hydrochloride salt, which can be dissolved in an appropriate solvent for purification.

-

Visualizations

Caption: A typical workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Comparison of standard TFA-based and alternative TFA-free cleavage and deprotection pathways.

Caption: A block representation of the chemical structure of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Application Notes and Protocols: Coupling Reagents for H-Leu-OtBu.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids is a critical challenge in peptide synthesis. H-Leu-OtBu.HCl, a leucine derivative with a bulky tert-butyl ester protecting group, often presents significant coupling challenges, leading to lower yields and potential racemization. The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount to overcoming these obstacles. These application notes provide a comprehensive overview of various coupling reagents for the successful incorporation of this compound into peptide chains, complete with comparative data and detailed experimental protocols.

Peptide Coupling Workflow

The general workflow for peptide coupling involves the activation of the C-terminus of an N-protected amino acid and its subsequent reaction with the N-terminus of another amino acid or peptide chain.

Caption: General workflow for the coupling of an N-protected amino acid to this compound.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. Modern onium-type reagents (uronium/aminium and phosphonium salts) are generally preferred due to their high reactivity and ability to suppress racemization.[1]

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) | Racemization |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | Low[2] |

| COMU | None | DIPEA | DMF | 15-30 | >99 | Very Low[1][3] |

| HCTU | None | DIPEA | DMF | 5-30 | High | Low[4] |

| PyBOP | HOBt | DIPEA | DMF | 30-60 | ~95 | Low |

| DIC/OxymaPure | OxymaPure | DIPEA | DMF | 60 | High | Low[5][6] |

| DCC/HOBt | HOBt | None/NMM | DCM/DMF | 60-120 | Moderate | Moderate |

Note: Yields and reaction times are estimates and can vary based on the specific peptide sequence, scale, and reaction conditions.

Key Considerations for Coupling this compound

-

Steric Hindrance: The bulky tert-butyl group of this compound necessitates the use of highly reactive coupling reagents to achieve efficient acylation.

-

Racemization: While leucine is not as prone to racemization as some other amino acids, the use of potent coupling reagents and extended reaction times can increase this risk. The inclusion of additives like HOAt or the use of newer generation reagents like COMU can significantly mitigate this side reaction.

-

Solubility: this compound is generally soluble in common peptide synthesis solvents like DMF and DCM.

-

Base: A tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA), is required for most onium salt-mediated couplings to neutralize the HCl salt of H-Leu-OtBu and to facilitate the reaction.

Experimental Protocols

The following are detailed protocols for the coupling of an N-Fmoc protected amino acid to this compound in solution phase. These can be adapted for solid-phase peptide synthesis (SPPS) by adjusting stoichiometry based on resin loading.

Protocol 1: Coupling using HATU

HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids.[2]

Materials:

-

N-Fmoc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

HATU (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a clean, dry reaction vessel, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Add the solution of this compound to the pre-activated N-Fmoc-amino acid solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography on silica gel.

Protocol 2: Coupling using COMU

COMU is a third-generation uronium salt that offers high efficiency and a superior safety profile compared to benzotriazole-based reagents.[1][3] It is particularly effective and can often be used with only one equivalent of base.[1]

Materials:

-

N-Fmoc-protected amino acid (1.0 eq)

-

This compound (1.1 eq)

-

COMU (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-Fmoc-protected amino acid (1.0 eq), COMU (1.0 eq), and DIPEA (2.2 eq) in anhydrous DMF.

-